

Choline C-11: A Technical Guide to its Half-life and Decay Characteristics

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Choline C-11*

Cat. No.: *B1203964*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the radiopharmaceutical **Choline C-11**, focusing on its core properties, including half-life and decay characteristics. The information is tailored for researchers, scientists, and professionals involved in drug development and molecular imaging.

Core Radiophysical Properties and Decay Characteristics

Choline C-11 is a positron-emitting radiotracer used in Positron Emission Tomography (PET) imaging. Its utility is largely governed by the short half-life of the Carbon-11 radionuclide, necessitating on-site production and rapid synthesis.

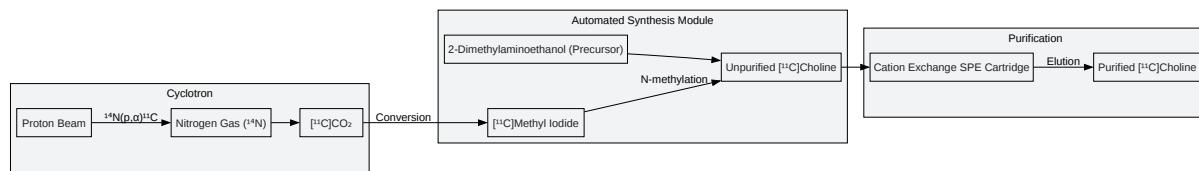
The fundamental decay process of Carbon-11 involves the conversion of a proton into a neutron within the nucleus, resulting in the emission of a positron (a beta-plus particle, β^+) and an electron neutrino. The emitted positron travels a short distance in tissue before annihilating with an electron, producing two 511 keV gamma photons that are detected by the PET scanner.

Caption: Radioactive decay scheme of Carbon-11 to stable Boron-11.

A summary of the key quantitative data for **Choline C-11** is presented in the table below for easy reference and comparison.

Parameter	Value	Reference
Half-life ($t_{1/2}$)	20.38 minutes	[1]
Decay Mode	Positron Emission (β^+)	[1]
Maximum Positron Energy (Emax)	961 keV	[1]
Daughter Isotope	Boron-11 (^{11}B) (Stable)	[2]

Experimental Protocols


The production and use of **Choline C-11** involve a series of time-sensitive and highly controlled experimental procedures, from radionuclide production to patient imaging.

Synthesis of $[^{11}\text{C}]\text{Choline}$

The synthesis of $[^{11}\text{C}]\text{Choline}$ is a multi-step process that begins with the production of Carbon-11.

Methodology:

- Radionuclide Production: Carbon-11 is typically produced in a medical cyclotron via the $^{14}\text{N}(\text{p},\alpha)^{11}\text{C}$ nuclear reaction. Nitrogen gas is bombarded with high-energy protons, yielding $[^{11}\text{C}]\text{carbon dioxide}$ ($[^{11}\text{C}]\text{CO}_2$).
- Precursor Preparation: The $[^{11}\text{C}]\text{CO}_2$ is converted to $[^{11}\text{C}]\text{methyl iodide}$ ($[^{11}\text{C}]\text{CH}_3\text{I}$), a common methylating agent in radiochemistry.
- Radiolabeling: $[^{11}\text{C}]\text{Choline}$ is synthesized by the N-methylation of a precursor, 2-dimethylaminoethanol (DMAE), using $[^{11}\text{C}]\text{methyl iodide}$.[\[3\]](#)[\[4\]](#)
- Purification: The resulting $[^{11}\text{C}]\text{Choline}$ is purified using a cation exchange solid-phase extraction (SPE) cartridge to remove unreacted $[^{11}\text{C}]\text{methyl iodide}$ and the DMAE precursor. [\[3\]](#)

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the synthesis of $[^{11}\text{C}]\text{Choline}$.

Quality Control

Stringent quality control measures are essential to ensure the safety and efficacy of the final $[^{11}\text{C}]\text{Choline}$ product for patient administration.

Methodology:

- Radionuclidic Purity: The identity of the radionuclide is confirmed by measuring the half-life of the final product.
- Radiochemical Purity: High-performance liquid chromatography (HPLC) is used to determine the percentage of the total radioactivity that is present as $[^{11}\text{C}]\text{Choline}$. A radiochemical purity of >95% is typically required.
- Chemical Purity: The amount of residual precursor (DMAE) and any other chemical impurities are quantified to ensure they are below acceptable limits.^[5]
- Sterility and Endotoxin Testing: The final product must be sterile and have endotoxin levels below the specified limits for injectable drugs.

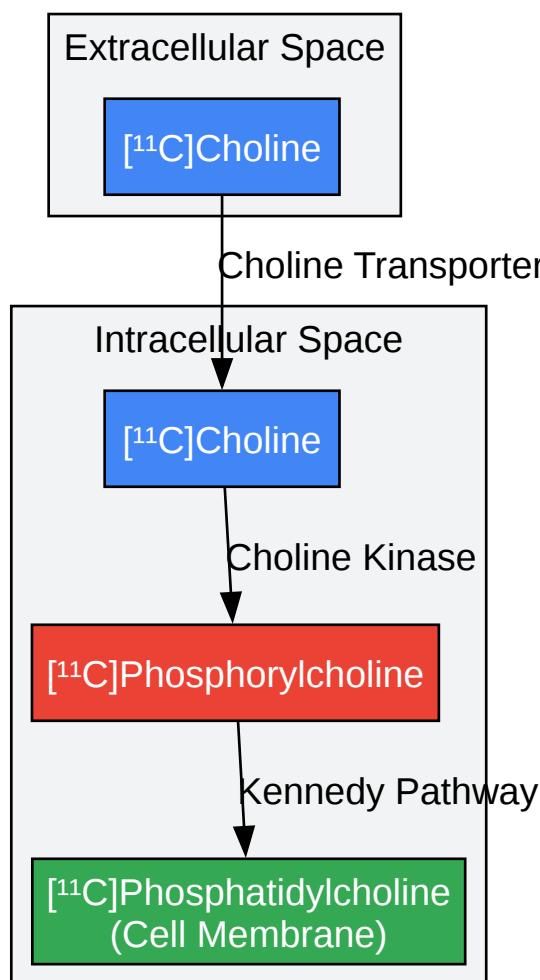
PET Imaging Protocol

The administration of $[^{11}\text{C}]\text{Choline}$ and subsequent PET imaging follow a standardized protocol.

Methodology:

- Patient Preparation: Patients are typically required to fast for a few hours prior to the scan.
- Radiotracer Administration: A sterile solution of $[^{11}\text{C}]\text{Choline}$ is administered intravenously.
- Image Acquisition: PET imaging is initiated shortly after the injection. Dynamic or static images are acquired over a specific time frame to capture the biodistribution of the tracer.

Cellular Uptake and Metabolism


The diagnostic utility of $[^{11}\text{C}]\text{Choline}$ in oncology is based on its differential uptake and metabolism in cancerous cells compared to normal tissues.

Cancer cells often exhibit increased proliferation, which requires the synthesis of new cell membranes. Choline is a crucial component of phosphatidylcholine, a major phospholipid in cell membranes.^[5]

Signaling Pathway:

- Cellular Uptake: $[^{11}\text{C}]\text{Choline}$ is transported into cells via specific choline transporters.
- Phosphorylation: Once inside the cell, $[^{11}\text{C}]\text{Choline}$ is phosphorylated by the enzyme choline kinase to form $[^{11}\text{C}]\text{phosphorylcholine}$.^[4] This phosphorylation traps the radiotracer within the cell.
- Incorporation into Membranes: $[^{11}\text{C}]\text{phosphorylcholine}$ is then incorporated into phosphatidylcholine, which becomes part of the cell membrane.

The upregulation of choline kinase in many cancer types leads to increased accumulation of $[^{11}\text{C}]\text{Choline}$, providing the contrast observed in PET images.

[Click to download full resolution via product page](#)

Caption: Cellular uptake and metabolic pathway of $[^{11}\text{C}]$ Choline.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [snmmi.org \[snmmi.org\]](http://snmmi.org)
- 2. [Reddit - The heart of the internet \[reddit.com\]](http://reddit.com)

- 3. researchgate.net [researchgate.net]
- 4. [11C]Choline - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. radiopaedia.org [radiopaedia.org]
- To cite this document: BenchChem. [Choline C-11: A Technical Guide to its Half-life and Decay Characteristics]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1203964#choline-c-11-half-life-and-decay-characteristics>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com